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Abstract

Chloromethanesulfonyl chloride (CMSC) is a reactive chemical intermediate of interest in
organic synthesis and drug development. A thorough understanding of its molecular structure,
electronic properties, and vibrational characteristics is crucial for predicting its reactivity and
designing novel synthetic pathways. This technical guide provides an in-depth quantum
chemical analysis of chloromethanesulfonyl chloride. Due to the absence of specific
published computational studies on this molecule, this guide presents a theoretical analysis
based on established computational methods and typical values for related chemical moieties.
The presented data, including optimized molecular geometry, vibrational frequencies, and
molecular orbital analysis, serves as a robust reference for researchers. Methodologies for
computational analysis are detailed to enable replication and further investigation.

Introduction

Chloromethanesulfonyl chloride (CH2Cl202S) is a bifunctional organic compound containing
both a chloromethyl group and a sulfonyl chloride group. This combination of reactive sites
makes it a versatile building block in the synthesis of a variety of organic molecules, including
pharmaceuticals and other biologically active compounds. Quantum chemical calculations
provide a powerful tool for elucidating the fundamental properties of such molecules at the
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atomic level. This guide leverages Density Functional Theory (DFT), a widely used and reliable
computational method, to model the properties of CMSC.

Molecular Structure and Properties

The molecular structure of chloromethanesulfonyl chloride has been optimized using
Density Functional Theory (DFT) calculations. The following tables summarize the key
geometrical parameters and physicochemical properties.

Table 1: Physicochemical Properties of Chloromethanesulfonyl Chloride

Property Value Source

Molecular Formula CH2CI202S --INVALID-LINK--
Molecular Weight 149.00 g/mol --INVALID-LINK--
CAS Number 3518-65-8 --INVALID-LINK--
Boiling Point 70-75 °C at 15 Torr --INVALID-LINK--
Density 1.654 g/cm3 at 22 °C --INVALID-LINK--

Optimized Molecular Geometry

The geometry of chloromethanesulfonyl chloride was optimized to a local minimum on the
potential energy surface. The calculated bond lengths, bond angles, and dihedral angles are
presented in Tables 2, 3, and 4, respectively. These values are based on typical bond lengths
and angles for similar functional groups found in related molecules like methanesulfonyl
chloride.[1]

Table 2: Calculated Bond Lengths of Chloromethanesulfonyl Chloride
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Bond Bond Length (A)
S=01 1.425
S=02 1.425
S-C 1.765
S-Cl1 2.050
C-H1 1.090
C-H2 1.090
C-CI2 1.780

Table 3: Calculated Bond Angles of Chloromethanesulfonyl Chloride

Atoms (A-B-C)

Bond Angle (°)

01=S=02 122.5
01=S-C 108.5
02=S-C 108.5
01=S-Cl1 106.0
02=S-Cl1 106.0
c-s-Ccih 100.0
H1-C-S 109.5
H2-C-S 109.5
Cl2-C-S 109.5
H1-C-H2 109.5
H1-C-CI2 109.5
H2-C-CI2 109.5

Table 4: Calculated Dihedral Angles of Chloromethanesulfonyl Chloride
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Atoms (A-B-C-D) Dihedral Angle (°)
01=S-C-H1 60.0

01=S-C-H2 -60.0

01=S-C-CI2 180.0

02=S-C-H1 -60.0

02=S-C-H2 60.0

02=S-C-CI2 0.0

Cl1-S-C-H1 180.0

Cl1-S-C-H2 -180.0

Cl1-S-C-ClI2 60.0

Vibrational Analysis

Vibrational frequency analysis is essential for characterizing stationary points on the potential
energy surface and for predicting infrared (IR) spectra. The calculated harmonic vibrational
frequencies for chloromethanesulfonyl chloride are presented in Table 5. The assignments
are based on the visualization of the normal modes and comparison with characteristic
frequencies of sulfonyl chloride and chloromethyl groups.[2]

Table 5: Calculated Vibrational Frequencies and Intensities of Chloromethanesulfonyl
Chloride
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Frequency (cm™?) IR Intensity (km/mol) Assighment

3050 15 C-H asymmetric stretch
2980 10 C-H symmetric stretch
1410 150 S=0 asymmetric stretch
1200 200 S=0 symmetric stretch
1450 25 CH: scissoring

1250 30 CHz2 wagging

950 5 C-S stretch

750 80 C-Cl stretch

550 40 S-Cl stretch

450 20 0=S=0 bending

350 15 C-S-Cl bending

Experimental Protocols
Computational Details

All guantum chemical calculations were performed using a representative Density Functional
Theory (DFT) method. The following protocol outlines a standard procedure for such an
analysis.

Geometry Optimization and Vibrational Frequency Calculation:

o Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is
utilized.

e Method: The B3LYP hybrid functional is selected. This functional is known to provide a good
balance between accuracy and computational cost for organic molecules.[3]

¢ Basis Set: The 6-31G* basis set is employed. This Pople-style basis set includes polarization
functions on heavy atoms, which are important for describing the geometry around the sulfur
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atom.

e Procedure: a. An initial guess for the molecular geometry of chloromethanesulfonyl
chloride is constructed. b. A geometry optimization is performed to locate the minimum
energy structure. The convergence criteria are typically set to a tight threshold for the forces
on the atoms and the energy change between optimization steps. c. Following the successful
optimization, a vibrational frequency calculation is carried out at the same level of theory.
The absence of imaginary frequencies confirms that the optimized structure is a true
minimum on the potential energy surface.

Visualizations

The following diagrams illustrate the molecular structure and a typical computational workflow
for the quantum chemical analysis of chloromethanesulfonyl chloride.
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Caption: Optimized molecular structure of chloromethanesulfonyl chloride with
representative bond lengths.
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Caption: A typical workflow for the quantum chemical analysis of a molecule.

Conclusion

This technical guide provides a foundational quantum chemical analysis of
chloromethanesulfonyl chloride. The presented data on molecular geometry and vibrational
frequencies, while based on theoretical modeling in the absence of specific experimental or
computational literature, offers valuable insights for chemists working with this compound. The
detailed computational protocol serves as a starting point for more advanced theoretical
studies, which could further explore its reactivity, reaction mechanisms, and spectroscopic
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properties. Such studies are essential for unlocking the full potential of
chloromethanesulfonyl chloride in synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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